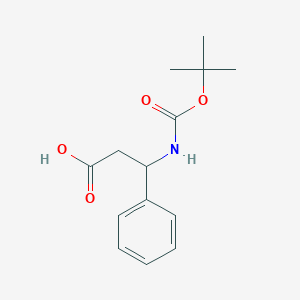
3-(Boc-Amino)-3-phenylpropionic acid
説明
Synthesis Analysis
The synthesis of 3-(Boc-Amino)-3-phenylpropionic acid and related β-amino acids can be achieved through various methods, including one-pot synthesis techniques. A one-pot synthesis approach has been developed for 3-amino-3-arylpropionic acids, showcasing a facile method for producing these compounds. This method involves mechanistic studies to optimize the production, highlighting the reaction mechanism, the electronic effect of para-substitution, and the influence of solvent polarity (Tan & Weaver, 2002). Additionally, the synthesis and investigation of 3-phenylpropionic acid derivatives have been studied for their reactivity and potential in forming ‘active esters’, contributing to the development of new classes of non-symmetry cross-linkers (Sheikh et al., 2010).
Molecular Structure Analysis
The crystal structure of related compounds, such as 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, provides insights into the molecular conformation and interactions. Studies have shown that these molecules can form a three-dimensional network through hydrogen bonding, indicating the potential for similar interactions in 3-(Boc-Amino)-3-phenylpropionic acid (Xing, 2010).
Chemical Reactions and Properties
Chemical reactions involving 3-(Boc-Amino)-3-phenylpropionic acid and its derivatives are significant for understanding its reactivity and applications. For instance, the dehydrative condensation between carboxylic acids and amines catalyzed by phenylboronic acid derivatives illustrates the compound's role in forming peptide bonds and its potential in peptide synthesis (Wang et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for the practical application of 3-(Boc-Amino)-3-phenylpropionic acid. Although specific data on 3-(Boc-Amino)-3-phenylpropionic acid were not directly found, related studies on 3-phenylpropionic acid and its derivatives offer insights into these aspects, highlighting the importance of structural analysis and modifications in influencing physical properties (Das et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability, are critical for the synthesis and application of 3-(Boc-Amino)-3-phenylpropionic acid. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid provides valuable information on the metabolic pathways and the specificity of substrates for certain enzymes, which is crucial for understanding the chemical behavior and potential biotechnological applications of 3-(Boc-Amino)-3-phenylpropionic acid derivatives (Rinaldo et al., 1990).
科学的研究の応用
Application 1: Aqueous Microwave-Assisted Solid-Phase Synthesis
- Summary of the Application : This method involves the use of Boc-amino acid nanoparticles in water-based microwave-assisted solid-phase synthesis. It’s an organic solvent-free, environmentally friendly method for peptide synthesis .
- Methods of Application : The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water . This method has been used to synthesize Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and a difficult sequence model peptide, Val-Ala-Val-Ala-Gly-OH .
- Results or Outcomes : This method provides an efficient and environmentally friendly way to synthesize peptides .
Application 2: Dual Protection of Amino Functions
- Summary of the Application : This application involves the dual protection of amino functions using Boc. It’s used in the synthesis of multifunctional targets where amino functions often occur .
- Methods of Application : The process involves the conversion of an amino function to tert-butyl carbamate, resulting in a Boc-derivative . This method has been used in peptide synthesis and solid phase peptide synthesis .
- Results or Outcomes : Boc-protection has been widely used in peptide synthesis and is considered one of the most commonly used protective groups for amines .
Application 3: Synthesis of Boronic Acid Derivatives
- Summary of the Application : Boc-amino acids, including “3-(Boc-Amino)-3-phenylpropionic acid”, can be used to synthesize boronic acid derivatives . These compounds are important in organic synthesis and medicinal chemistry .
- Methods of Application : The process involves the reaction of the Boc-amino acid with a boronic acid to form the boronic acid ester . This compound can then be used in various organic reactions .
- Results or Outcomes : The resulting boronic acid derivatives have been used in a variety of applications, including the synthesis of biologically active compounds .
Application 4: Green and Eco-friendly BOC Protection
- Summary of the Application : A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported . This includes “3-(Boc-Amino)-3-phenylpropionic acid”.
- Methods of Application : The process is carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : This method provides an efficient and environmentally friendly way to protect amines, amino acids, and amino alcohols .
Application 5: Synthesis of Boronic Acid Derivatives
- Summary of the Application : “3-(Boc-Amino)-3-phenylpropionic acid” can be used to synthesize boronic acid derivatives . These compounds are important in organic synthesis and medicinal chemistry .
- Methods of Application : The process involves the reaction of the Boc-amino acid with a boronic acid to form the boronic acid ester . This compound can then be used in various organic reactions .
- Results or Outcomes : The resulting boronic acid derivatives have been used in a variety of applications, including the synthesis of biologically active compounds .
Application 6: Facilitated Cleavage Due to Mutual Interaction
- Summary of the Application : This application involves the facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Methods of Application : The process involves the conversion of an amino function to tert-butyl carbamate, resulting in a Boc-derivative . This method has been used in peptide synthesis and solid phase peptide synthesis .
- Results or Outcomes : Boc-protection has been widely used in peptide synthesis and is considered one of the most commonly used protective groups for amines .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and it should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373558 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-Amino)-3-phenylpropionic acid | |
CAS RN |
14676-01-8 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




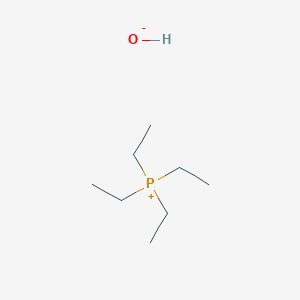
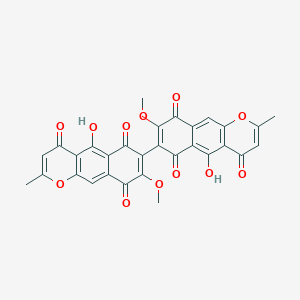
![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
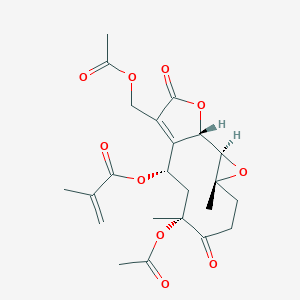
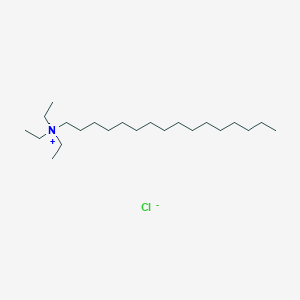
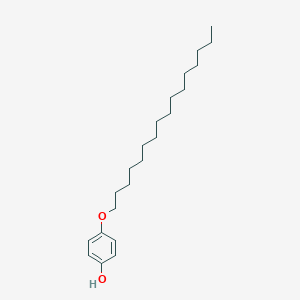
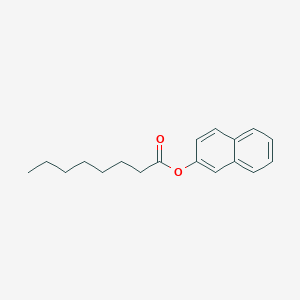





![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)